molecular formula C14H20O B13447480 3-[4-(tert-Butyl)phenyl]cyclobutanol

3-[4-(tert-Butyl)phenyl]cyclobutanol

Cat. No.: B13447480
M. Wt: 204.31 g/mol
InChI Key: BDAQAHZZVRBLOC-UHFFFAOYSA-N
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Description

3-[4-(tert-Butyl)phenyl]cyclobutanol is an organic compound that belongs to the class of cyclobutanols It features a cyclobutane ring substituted with a hydroxyl group and a phenyl ring bearing a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(tert-Butyl)phenyl]cyclobutanol can be achieved through several methods. One common approach involves the reaction of 4-(tert-butyl)phenylmagnesium bromide with cyclobutanone. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and acidified to yield the desired cyclobutanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[4-(tert-Butyl)phenyl]cyclobutanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclobutane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-[4-(tert-Butyl)phenyl]cyclobutanone.

    Reduction: Formation of 3-[4-(tert-Butyl)phenyl]cyclobutane.

    Substitution: Formation of various substituted cyclobutanol derivatives.

Scientific Research Applications

3-[4-(tert-Butyl)phenyl]cyclobutanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(tert-Butyl)phenyl]cyclobutanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The phenyl and tert-butyl groups contribute to the compound’s hydrophobicity and steric effects, affecting its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanol: A simpler analog with a cyclobutane ring and a hydroxyl group.

    4-tert-Butylphenol: A related compound with a phenyl ring bearing a tert-butyl group and a hydroxyl group.

    Cyclobutanone: The oxidized form of cyclobutanol with a ketone group.

Uniqueness

3-[4-(tert-Butyl)phenyl]cyclobutanol is unique due to the combination of a cyclobutane ring, a phenyl ring, and a tert-butyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

3-(4-tert-butylphenyl)cyclobutan-1-ol

InChI

InChI=1S/C14H20O/c1-14(2,3)12-6-4-10(5-7-12)11-8-13(15)9-11/h4-7,11,13,15H,8-9H2,1-3H3

InChI Key

BDAQAHZZVRBLOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC(C2)O

Origin of Product

United States

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